6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with appropriate reagents under specific conditions. For example, the reaction can proceed in two steps, starting with the interaction of starting materials in acetonitrile (MeCN) and final formation in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,8-dimethoxy-2-oxo-2H-chromen-7-yl β-D-glucopyranoside: Another coumarin derivative with similar structural features.
6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar core structure but different functional groups.
Uniqueness
6-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-11-8-14(21)18-12(2)13(19(25)26-15(18)9-11)10-16(22)20-7-5-3-4-6-17(23)24/h8-9,21H,3-7,10H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
WHCQSOWJJSADFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCCCCC(=O)O)C)O |
Origin of Product |
United States |
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